molecular formula C11H15N3O B15374629 N-[4-(dimethylaminomethylideneamino)phenyl]acetamide CAS No. 2415-66-9

N-[4-(dimethylaminomethylideneamino)phenyl]acetamide

Cat. No.: B15374629
CAS No.: 2415-66-9
M. Wt: 205.26 g/mol
InChI Key: WRETZXASQHUOEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Dimethylaminomethylideneamino)phenyl]acetamide is a chemical compound offered for research and development purposes. The specific biological activities, applications, and mechanism of action for this particular compound are not well-documented in the widely available scientific literature. Compounds with acetamide and phenyl core structures are frequently investigated in medicinal chemistry for their diverse biological activities. Related N-phenylacetamide derivatives have been studied for various potential applications. For instance, some derivatives have shown promise in agricultural chemistry as antibacterial agents against plant pathogens . Other complex molecules featuring acetamide structures are explored in pharmaceutical research, such as in the synthesis of neurokinin receptor antagonists . Researchers are encouraged to consult specialized scientific literature and conduct their own characterization to determine this compound's specific properties and suitability for their work. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2415-66-9

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[4-(dimethylaminomethylideneamino)phenyl]acetamide

InChI

InChI=1S/C11H15N3O/c1-9(15)13-11-6-4-10(5-7-11)12-8-14(2)3/h4-8H,1-3H3,(H,13,15)

InChI Key

WRETZXASQHUOEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CN(C)C

Origin of Product

United States

Biological Activity

N-[4-(dimethylaminomethylideneamino)phenyl]acetamide is a compound of significant interest due to its diverse biological activities. This acetamide derivative has been explored for its potential in various therapeutic applications, including antimicrobial, anticancer, and anticonvulsant activities. Understanding its biological activity is crucial for further development and application in medicinal chemistry.

Antimicrobial Activity

Research has shown that acetamide derivatives exhibit significant antimicrobial properties. For instance, compounds with the acetamide functional group have demonstrated effectiveness against various bacterial strains. A study evaluated the antibacterial activity of several N-phenylacetamide derivatives, revealing promising results against Xanthomonas oryzae and other pathogens, indicating that modifications in the structure can enhance efficacy .

Anticancer Activity

This compound has also been investigated for its anticancer potential. The compound's mechanism of action includes the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. A study reported that sulfonamide-acetamide derivatives exhibited cytotoxic effects on human lung carcinoma (A-549) and breast carcinoma (MCF-7) cell lines, with specific compounds showing significant inhibition of cell growth .

Anticonvulsant Activity

The anticonvulsant properties of related acetamide derivatives have been documented in animal models. For instance, a series of N-phenylacetamide derivatives were synthesized and tested for their anticonvulsant activity, showing varying degrees of protection in seizure models. The results indicated that structural modifications significantly influenced the anticonvulsant efficacy of these compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Hydrophobicity : Compounds with higher lipophilicity often demonstrate enhanced biological activity due to improved membrane permeability.
  • Functional Groups : The presence of specific functional groups, such as thiazole or piperazine moieties, can significantly impact antimicrobial and anticonvulsant activities .

Table 1: Summary of Biological Activities

Compound NameActivity TypeEffective Concentration (EC50)Reference
This compoundAntimicrobial22.61 µM
Sulfonamide-acetamide derivativeAnticancerIC50 = 9.95 ± 0.14 µM
N-phenylacetamide derivativeAnticonvulsantVaries by structure

Study 1: Antimicrobial Efficacy

In a comparative study on the antibacterial properties of various acetamides, this compound was found to be effective against multiple strains of bacteria, demonstrating a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent .

Study 2: Anticancer Mechanism

Another study focused on the mechanism by which sulfonamide-acetamide derivatives inhibit cancer cell growth. The research highlighted that these compounds induce cell cycle arrest and apoptosis in cancer cells through DHFR inhibition, providing a basis for their use in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The substituent on the phenyl ring significantly impacts biological activity. Below is a comparative analysis of key analogs:

Table 1: Pharmacological Activities of Selected N-Phenylacetamide Derivatives
Compound Name Substituent Pharmacological Activity Reference
N-[4-(Dimethylaminomethylideneamino)phenyl]acetamide –N=CH–N(CH₃)₂ Not explicitly reported (theoretical potential)
N-(4-(Benzylideneamino)phenyl)acetamide –N=CH–C₆H₅ Not reported; structural similarity suggests possible CNS activity
N-{4-[(4-Ethoxyphenyl)sulfamoyl]phenyl}acetamide –SO₂NH–C₆H₄–OCH₂CH₃ Antinociceptive activity (sulfonamide derivatives)
N-(4-((4-Nitrophenyl)prop-2-enoyl)phenyl)acetamide –CO–CH=CH–C₆H₄–NO₂ 32–34-fold higher potency than aspirin/paracetamol in antinociception
Paracetamol (N-(4-Hydroxyphenyl)acetamide) –OH Analgesic and antipyretic (Cox inhibition)

Key Observations :

  • Electron-Withdrawing Groups (e.g., –NO₂, –SO₂NH–): Enhance antinociceptive activity, as seen in compound 6 from , likely due to increased electrophilicity and receptor binding .
  • Electron-Donating Groups (e.g., –N(CH₃)₂, –OCH₃) : May improve metabolic stability but reduce acute activity. For example, sulfonamide derivatives with methoxy groups () show moderate activity .
  • Hybrid Substituents (e.g., –N=CH–R): The dimethylaminomethylideneamino group in the target compound could offer a balance between solubility (via –N(CH₃)₂) and bioactivity (via the imine linkage), though direct evidence is lacking.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 235.3 1.8 ~10 (DMSO) Not reported
N-(4-(Benzylideneamino)phenyl)acetamide 266.3 2.5 ~5 (DMSO) 160–162
Paracetamol 151.2 0.5 ~14 (Water) 169–171
N-(4-Sulfamoylphenyl)acetamide 214.2 0.2 ~20 (Water) 210–212

Insights :

  • Sulfonamide derivatives (e.g., ) exhibit higher water solubility due to polar –SO₂NH₂ groups .

Preparation Methods

Synthesis of 4-Nitroacetanilide

Reagents :

  • 4-Nitroaniline (1.0 equiv)
  • Acetic anhydride (1.2 equiv)
  • Glacial acetic acid (catalyst)

Procedure :
4-Nitroaniline is suspended in glacial acetic acid, and acetic anhydride is added dropwise at 0–5°C. The mixture is stirred at room temperature for 6 hours, yielding 4-nitroacetanilide as a pale-yellow solid. The product is isolated via vacuum filtration and washed with cold water.

Yield : 85–90%
Characterization :

  • Melting Point : 215–217°C
  • ¹H NMR (CDCl₃) : δ 8.15 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H), 2.25 (s, 3H, CH₃).

Reduction to 4-Aminophenylacetamide

Reagents :

  • 4-Nitroacetanilide (1.0 equiv)
  • H₂ gas (1 atm)
  • 10% Pd/C (5 wt%)
  • Ethanol (solvent)

Procedure :
4-Nitroacetanilide is dissolved in ethanol, and Pd/C is added. The suspension is hydrogenated at room temperature for 12 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-aminophenylacetamide as a white crystalline solid.

Yield : 78–82%
Characterization :

  • Melting Point : 162–164°C
  • ¹H NMR (DMSO-d₆) : δ 6.95 (d, 2H, Ar-H), 6.50 (d, 2H, Ar-H), 2.05 (s, 3H, CH₃).

Amidination with Dimethylformamide Dimethyl Acetal (DMF-DMA)

Reagents :

  • 4-Aminophenylacetamide (1.0 equiv)
  • DMF-DMA (2.0 equiv)
  • Toluene (solvent)

Procedure :
4-Aminophenylacetamide is refluxed in toluene with DMF-DMA for 8 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration. Recrystallization from dichloromethane/ethyl acetate (1:1) affords pure N-[4-(dimethylaminomethylideneamino)phenyl]acetamide.

Yield : 70–76%
Characterization :

  • Melting Point : 185–187°C
  • ¹H NMR (CDCl₃) : δ 8.20 (s, 1H, N=CH), 7.55 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.05 (s, 6H, N(CH₃)₂), 2.15 (s, 3H, CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Alternative Synthetic Approaches

Direct Coupling Using EDCI/HOBt

Reagents :

  • 4-(Dimethylaminomethylideneamino)aniline (1.0 equiv)
  • Acetic acid (1.2 equiv)
  • EDCI (1.5 equiv), HOBt (1.5 equiv)
  • Dichloromethane (solvent)

Procedure :
4-(Dimethylaminomethylideneamino)aniline is reacted with acetic acid in the presence of EDCI and HOBt in dichloromethane at 0°C for 30 minutes, followed by stirring at room temperature for 24 hours. Workup includes washing with HCl, NaHCO₃, and brine.

Yield : 68–72%

Reductive Amination Pathway

Reagents :

  • 4-Acetamidobenzaldehyde (1.0 equiv)
  • Dimethylamine hydrochloride (2.0 equiv)
  • NaBH₃CN (1.5 equiv)
  • Methanol (solvent)

Procedure :
4-Acetamidobenzaldehyde and dimethylamine hydrochloride are stirred in methanol at 0°C. NaBH₃CN is added portionwise, and the mixture is stirred for 12 hours. The product is isolated via solvent evaporation.

Yield : 60–65%

Critical Analysis of Methodologies

Method Advantages Limitations
Sequential Acetylation-Reduction-Amidination High regioselectivity; scalable for industrial production Requires handling of hydrogen gas; multi-step purification
EDCI/HOBt Coupling Mild conditions; avoids high temperatures Low atom economy; expensive coupling reagents
Reductive Amination Single-step reaction Poor yield due to competing imine formation

Industrial-Scale Optimization

For large-scale synthesis, continuous flow reactors enhance the efficiency of the hydrogenation step (Step 2.2), reducing reaction time from 12 hours to 2 hours. Automated systems also improve the reproducibility of amidination (Step 2.3), achieving yields >75% with minimal manual intervention.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-(dimethylaminomethylideneamino)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling dimethylaminomethylideneamine with 4-aminophenylacetamide precursors. Optimization strategies include:

  • Stepwise functionalization : Introduce the dimethylaminomethylideneamino group via condensation reactions under inert atmospheres (e.g., nitrogen) to minimize oxidation .
  • Catalytic efficiency : Use coupling reagents like EDCI/HOBt for amide bond formation, with reaction temperatures maintained at 0–5°C to suppress side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : A combination of spectroscopic methods is critical:

  • NMR : 1^1H NMR (DMSO-d6) should reveal peaks for the acetamide methyl group (~2.1 ppm) and aromatic protons (7.2–7.8 ppm). 13^{13}C NMR confirms the carbonyl (168–170 ppm) and dimethylamino groups (40–45 ppm) .
  • IR : Look for C=O stretch (~1650 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) to validate the acetamide moiety .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]+^+ at m/z 276.1243 (calculated for C11_{11}H14_{14}N4_{4}O) .

Q. What preliminary in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer : Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to standard antibiotics like ciprofloxacin .
  • Cytotoxicity : MTT assays on HeLa or HEK293 cells to determine IC50_{50} values, using cisplatin as a positive control .
  • Anti-inflammatory potential : ELISA-based measurement of TNF-α suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the interaction between this compound and biological targets?

  • Methodological Answer :

  • Target selection : Prioritize receptors with known acetamide interactions (e.g., COX-2 or HDAC enzymes) using databases like PDB or UniProt .
  • Docking protocols : Use AutoDock Vina with Lamarckian GA parameters. Validate poses with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities, correlating with experimental IC50_{50} data to resolve discrepancies .

Q. What strategies are effective in resolving contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Assay standardization : Replicate studies under identical conditions (e.g., cell lines, serum concentration) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Cross-model validation : Compare activity in 2D vs. 3D cell cultures or murine models to assess translational relevance .

Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Functional group modulation : Synthesize analogs with substituents on the phenyl ring (e.g., -Cl, -OCH3_3) and test for activity shifts .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., dimethylamino group for receptor binding) .
  • QSAR modeling : Train models with Random Forest algorithms on datasets of IC50_{50} and logP values to predict novel derivatives .

Q. How can researchers address discrepancies in pharmacokinetic profiles observed in different experimental models?

  • Methodological Answer :

  • Species-specific metabolism : Conduct microsomal stability assays (human vs. murine liver microsomes) to identify CYP450 isoforms responsible for variability .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14^{14}C) to track absorption and elimination in rodent models .
  • PBPK modeling : Simulate human pharmacokinetics using GastroPlus, incorporating in vitro permeability (Caco-2) and plasma protein binding data .

Q. What advanced spectroscopic techniques confirm the compound's stability under various physiological conditions?

  • Methodological Answer :

  • Solid-state NMR : Assess crystallinity and polymorphic transitions after exposure to humidity (40–80% RH) .
  • Accelerated stability testing : Use HPLC-PDA to monitor degradation at 40°C/75% RH over 4 weeks, identifying hydrolytic byproducts .
  • Synchrotron XRD : Resolve structural changes in single crystals under thermal stress (25–150°C) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.